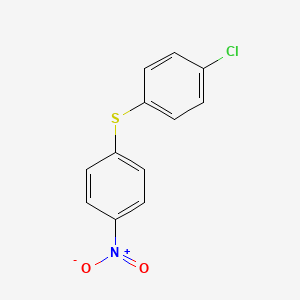

4-Chloro-4'-nitrodiphenyl sulfide

Overview

Description

4-Chloro-4’-nitrodiphenyl sulfide is an organic compound with the molecular formula C12H8ClNO2S and a molecular weight of 265.715 g/mol It is characterized by the presence of a chloro group and a nitro group attached to a diphenyl sulfide backbone

Preparation Methods

The synthesis of 4-Chloro-4’-nitrodiphenyl sulfide typically involves the reaction of 4-chlorothiophenol with 4-nitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) and a catalyst like copper(I) iodide (CuI). The reaction mixture is heated to a temperature range of 75-85°C and stirred for several hours to ensure complete reaction . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Chloro-4’-nitrodiphenyl sulfide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-amino-4’-chlorodiphenyl sulfide, while oxidation can produce 4-chloro-4’-nitrodiphenyl sulfone.

Scientific Research Applications

4-Chloro-4’-nitrodiphenyl sulfide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-nitrodiphenyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro group can participate in substitution reactions with nucleophiles in the cell .

Comparison with Similar Compounds

4-Chloro-4’-nitrodiphenyl sulfide can be compared with other similar compounds such as:

4-Nitrodiphenyl sulfide: Lacks the chloro group, which may affect its reactivity and applications.

4-Chlorodiphenyl sulfide:

4-Amino-4’-chlorodiphenyl sulfide: Formed by the reduction of the nitro group in 4-Chloro-4’-nitrodiphenyl sulfide, with different chemical and biological properties.

The presence of both chloro and nitro groups in 4-Chloro-4’-nitrodiphenyl sulfide makes it unique and versatile for various applications.

Biological Activity

4-Chloro-4'-nitrodiphenyl sulfide (C12H8ClN2O2S), with a molecular weight of approximately 265.72 g/mol, is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell lines, and implications for future research.

The compound features a diphenyl sulfide structure with a chlorine atom and a nitro group attached to the aromatic rings. Its functional groups are crucial for its reactivity and biological interactions. The nitro group can undergo metabolic reduction to form reactive intermediates that may interact with cellular macromolecules, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, derivatives of this compound have shown promising results against Staphylococcus aureus and other pathogens .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 3.2 - 5.7 | Cefazolin | 4.2 |

| Escherichia coli | 5.0 | Cefotaxime | 8.9 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Observed Effects |

|---|---|---|

| MCF-7 (Breast Cancer) | 21.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 39 | Inhibition of cell proliferation |

The biological activity of this compound is largely attributed to its ability to interact with cellular targets:

- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity and leading to changes in metabolic pathways.

- Reactive Intermediates : Upon metabolic reduction, the nitro group generates reactive intermediates that can damage cellular components, contributing to both antimicrobial and anticancer effects.

- Gene Expression Modulation : This compound may influence gene expression by interacting with transcription factors, thereby affecting cellular functions and responses .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antibacterial properties found that derivatives of this compound demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics .

- Cytotoxicity in Cancer Research : In vitro studies revealed that treatment with this compound led to significant apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Safety Profile : While promising, the compound's toxicity profile must be considered; high doses have been associated with oxidative stress and cellular damage in animal models .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfanyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUBRDUBQIVBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176378 | |

| Record name | 4-Chloro-4'-nitrodiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21969-11-9 | |

| Record name | 4-Chloro-4'-nitrodiphenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021969119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21969-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-4'-nitrodiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.